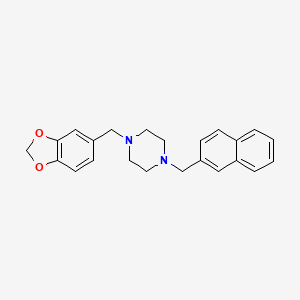![molecular formula C21H29NO2 B6046449 [1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6046449.png)
[1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the late 1990s. It is a potent agonist of the cannabinoid receptor CB1, which is found in the brain and central nervous system. CP-47,497 has been used in scientific research to study the effects of cannabinoids on the body, including their potential therapeutic uses.
作用機序
[1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol acts as an agonist of the CB1 receptor, which is found in the brain and central nervous system. When [1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a variety of effects on the body, including changes in mood, appetite, and pain perception.
Biochemical and Physiological Effects
[1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that are involved in mood regulation. [1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has also been shown to decrease the release of GABA, which is a neurotransmitter that is involved in the regulation of anxiety and stress.
実験室実験の利点と制限
[1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which allows for the study of the effects of cannabinoids on the body. [1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol is also relatively stable and easy to synthesize, which makes it a convenient compound for use in experiments.
However, there are also limitations to the use of [1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids on the body. Additionally, the high potency of [1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol may make it difficult to accurately measure its effects on the body.
将来の方向性
There are many possible future directions for research on [1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol and other synthetic cannabinoids. One area of interest is the potential therapeutic uses of cannabinoids, particularly for the treatment of pain and anxiety. Another area of interest is the development of new synthetic cannabinoids with improved pharmacological properties and fewer side effects.
Overall, [1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol is a useful compound for the study of the effects of cannabinoids on the body. Its high potency and relative stability make it a convenient compound for use in lab experiments, and its effects on the body provide valuable insights into the complex network of signaling molecules and receptors that regulate many physiological processes.
合成法
[1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol is synthesized using a multi-step process that involves several chemical reactions. The starting material is cyclohexenone, which is reacted with phenylacetic acid to form the intermediate compound 1-(1-cyclohexen-1-yl)ethyl phenylacetate. This compound is then reacted with piperidine and formaldehyde to form [1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol.
科学的研究の応用
[1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been used in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 receptor, which is responsible for many of the effects of cannabinoids on the brain and central nervous system. [1-(1-cyclohexen-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been used in studies of the endocannabinoid system, which is a complex network of signaling molecules and receptors that regulates many physiological processes.
特性
IUPAC Name |
cyclohexen-1-yl-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c23-17-21(14-12-18-8-3-1-4-9-18)13-7-15-22(16-21)20(24)19-10-5-2-6-11-19/h1,3-4,8-10,23H,2,5-7,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHWUNWUSADUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)N2CCCC(C2)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexen-1-yl-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046371.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6046377.png)
![2-(1,3-benzothiazol-2(3H)-ylidene)-4-[cyclohexyl(methyl)amino]-3-oxobutanenitrile](/img/structure/B6046383.png)
![6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6046388.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B6046396.png)

![N-{[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}benzamide](/img/structure/B6046414.png)
![4-hydroxy-6-methyl-3-[2-(3-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B6046421.png)
![3-nitrobenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6046429.png)
![2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol](/img/structure/B6046434.png)
![6-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6046448.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6046476.png)
![2-(2,4-dichlorophenoxy)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B6046483.png)